2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQDZWFCNFCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-iodoaniline with sulfonyl chloride to form 4-iodophenylsulfonyl chloride. This intermediate is then reacted with piperazine to form 4-((4-iodophenyl)sulfonyl)piperazine. Finally, this compound is reacted with N,N,6-trimethylpyrimidin-4-amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Catalysts and other reagents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Desulfonylation Reactions
The sulfonamide group (-SO₂-NR₂) in this compound undergoes N-desulfonylation under transition-metal-free conditions using Hantzsch ester (HE) as an electron and hydrogen atom donor. This reaction proceeds via a radical chain mechanism :
Mechanistic Steps :
-
Initiation : Single-electron transfer (SET) from the HE anion to the sulfonamide generates a radical anion intermediate.
-
N–S Bond Cleavage : The radical anion undergoes homolytic cleavage of the N–S bond, producing a sulfonate anion (TolSO₂⁻) and an aminyl radical (Ph₂N- ).
-
Hydrogen Transfer : The HE anion donates a hydrogen atom to the aminyl radical, yielding the desulfonylated amine product and regenerating the HE radical anion.
Key Conditions :
-
Room temperature (rt)
-
Polar aprotic solvents (e.g., DMF, THF)
Iodophenyl Group Reactivity
-
Electrophilic Aromatic Substitution : Iodine acts as a directing group, though steric hindrance from the sulfonyl and piperazine groups may limit reactivity.
-
Halogen Exchange : Potential for iodide displacement via SNAr (nucleophilic aromatic substitution) under catalytic conditions .
Comparative Reactivity of Structural Analogs
The table below highlights reactions observed in structurally related compounds, providing indirect insights into potential reactivity :
| Analog | Functional Group | Observed Reaction |
|---|---|---|
| 4-Iodophenylsulfonamide | Sulfonamide, Iodophenyl | Desulfonylation via radical pathways |
| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine, Amino | Alkylation at the amino group |
| Piperazine derivatives | Piperazine | Nucleophilic substitution |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:
- Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acids in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial in developing drugs targeting specific enzymes involved in diseases such as cancer and metabolic disorders.
- Receptor Modulation: The compound may influence receptor activity through binding interactions facilitated by the iodophenyl group, which can enhance affinity for hydrophobic pockets within receptors.
Biological Studies
Research has focused on the biological implications of this compound:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Cytotoxicity Studies: The compound's effects on cell lines have been evaluated to assess its potential cytotoxic effects, which is vital for understanding its safety profile in therapeutic applications .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules:
- Synthetic Routes: The synthesis typically involves multi-step processes starting from 4-iodoaniline and involves several reaction conditions to optimize yield and purity. This includes oxidation and reduction reactions that modify the functional groups present.
Mechanism of Action
The mechanism of action of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The iodophenyl group may also play a role in binding to hydrophobic pockets within the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
Physicochemical Properties
- Target Compound: The iodine atom increases molecular weight (367.2 g/mol for iodophenyl vs.
- Electron-Withdrawing Effects : The sulfonyl group in the target compound (similar to and ) is strongly electron-withdrawing, polarizing the pyrimidine ring. In contrast, the trifluoromethyl group in and provides both electron withdrawal and lipophilicity.
- Hydrogen Bonding : Unlike the fluorophenyl derivative in , which forms intramolecular N–H⋯N bonds, the iodine in the target compound may participate in weaker halogen bonding, affecting crystal packing and solubility.
Crystallographic and Solid-State Behavior
Biological Activity
Overview
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound notable for its unique structural features, including an iodophenyl group, a sulfonyl group, and a piperazine ring. Its biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential applications in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
| Molecular Formula | C17H22IN5O2S |
| Molecular Weight | 465.35 g/mol |
| CAS Number | 946364-85-8 |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodophenyl group may enhance binding to hydrophobic pockets within target molecules, contributing to its biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in disease processes:
- Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases, which are critical in signaling pathways associated with cancer and other diseases.
- Protease Inhibition : Studies suggest that it can inhibit proteases that play roles in viral replication and cancer progression.
Receptor Binding
The compound's structure allows it to interact with various receptors:
- Serotonin Receptors : Preliminary studies indicate that it may modulate serotonin receptors, which are implicated in mood disorders.
- Dopamine Receptors : There is evidence suggesting potential interactions with dopamine receptors, relevant for neuropsychiatric conditions.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits target enzymes at micromolar concentrations, showcasing its potential as a lead compound for drug development.
- Animal Models : In vivo studies using animal models have indicated that administration of this compound leads to a reduction in tumor growth and improved survival rates in models of cancer.
Research Findings
Recent studies have highlighted several key findings related to the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition against certain enzymes while sparing others, which is crucial for minimizing side effects.
- Bioavailability : Research has focused on improving the bioavailability of the compound through various formulation strategies.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine?
Answer:
The synthesis involves multi-step reactions starting with the formation of the pyrimidine core, followed by sulfonylation and piperazine coupling. Key steps include:
- Sulfonylation: Reacting 4-iodobenzenesulfonyl chloride with piperazine under basic aqueous conditions (pH 9–11) to form the sulfonamide intermediate .
- Pyrimidine Functionalization: Introducing the N,N,6-trimethylpyrimidin-4-amine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization: Use continuous flow reactors for scalability and high-throughput screening of reaction parameters (e.g., solvent polarity, temperature). Purification via reverse-phase HPLC or column chromatography ensures >95% purity .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray Crystallography: Resolves bond angles (e.g., dihedral angles between pyrimidine and aryl rings, typically 12–86°) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign methyl groups (δ ~2.3–3.1 ppm for N,N-dimethyl and δ ~2.5 ppm for C6-methyl) and sulfonyl/piperazine protons (δ ~3.4–3.8 ppm) .
- 2D NMR (COSY, HSQC): Confirms connectivity between the sulfonylpiperazine and pyrimidine moieties.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for iodine (m/z 127) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs). The 4-iodophenyl group may occupy hydrophobic pockets, while the sulfonylpiperazine enhances solubility for membrane penetration .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100+ ns trajectories to assess hydrogen-bond retention and conformational flexibility .
- Pharmacophore Mapping: Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) for structure-activity relationship (SAR) studies .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves: Compare IC₅₀ values under standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C). Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Tests: Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target occupancy .
Basic: How does the 4-iodophenylsulfonyl group influence physicochemical properties?
Answer:
- Lipophilicity: The iodine atom increases logP by ~1.5 units compared to non-halogenated analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Electron-Withdrawing Effects: The sulfonyl group stabilizes negative charge, improving solubility in polar solvents (e.g., DMSO solubility >50 mM) .
- Steric Impact: The bulky iodophenyl group may restrict rotational freedom, affecting binding kinetics (e.g., slower kon/koff rates in SPR assays) .
Advanced: What SAR insights guide the design of analogs with improved selectivity?
Answer:
- Piperazine Substitution: Replacing piperazine with morpholine reduces off-target activity (e.g., lower hERG inhibition) but may decrease potency .
- Iodine Replacement: Substituting iodine with trifluoromethyl retains halogen bonding but reduces molecular weight (e.g., ΔMW = -54 Da) .
- Pyrimidine Modifications: Adding electron-donating groups (e.g., methoxy) at C6 increases metabolic stability (t₁/₂ > 120 min in human liver microsomes) .
Basic: What experimental designs are optimal for in vitro toxicity profiling?
Answer:
- Cytotoxicity Screening: Use a panel of cell lines (e.g., HEK293, HepG2) with MTT assays at 24/48-hour endpoints. Include positive controls (e.g., doxorubicin) .
- hERG Inhibition: Patch-clamp assays or fluorescence-based thallium flux assays to assess cardiac risk (IC₅₀ < 10 µM indicates high risk) .
- CYP Inhibition: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., IC₅₀ > 50 µM for low inhibition) .
Advanced: How can crystallography data inform polymorph screening?
Answer:
- Polymorph Identification: Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate forms. The title compound may exhibit similar dihedral angles (±5°) to analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
- Stability Testing: Use DSC (differential scanning calorimetry) to compare melting points (Δmp > 5°C indicates distinct forms) and humidity chambers (40°C/75% RH) for hygroscopicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
